1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C32H34N4O5 and its molecular weight is 554.647. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H30N4O5, with a molecular weight of approximately 446.54 g/mol. The structure features multiple functional groups, including a piperazine ring, a carboxylic acid, and a dioxoisoquinoline moiety, which are significant for its pharmacological properties.
Structural Features
Feature | Description |
---|---|
Piperazine Ring | Contributes to receptor binding and activity |
Dioxoisoquinoline Moiety | Enhances biological interactions |
Carboxylic Acid Group | Increases solubility and bioavailability |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Studies have shown that modifications in the structure can significantly influence its affinity and selectivity for these receptors.
Dopamine Receptor Interaction
Research indicates that the compound exhibits selective binding to dopamine D3 receptors over D2 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease, where dopamine dysregulation is prevalent.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of similar compounds to elucidate how structural modifications affect biological activity. For instance, the introduction of specific substituents on the piperazine ring has been shown to enhance receptor affinity.
Key Findings from SAR Studies
- Substituent Effects : Methyl and halogen substitutions on the aromatic rings have been correlated with increased potency at dopamine receptors.
- Ring Modifications : Alterations in the dioxoisoquinoline structure can lead to improved binding affinities.
Case Studies
- Antipsychotic Activity : A study demonstrated that derivatives of this compound exhibited significant antipsychotic effects in animal models, correlating with their ability to inhibit D3 receptor activity effectively.
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related compounds against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
In Vitro Studies
In vitro assays have revealed that the compound effectively inhibits cell proliferation in various cancer cell lines, indicating potential anticancer properties. The IC50 values for these activities vary based on the specific cell line tested.
In Vivo Studies
Animal studies have shown promising results regarding behavioral improvements in models of anxiety and depression when treated with this compound. These findings support further investigation into its therapeutic potential.
Eigenschaften
IUPAC Name |
1-[2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5/c37-27(35-14-12-32(13-15-35,31(40)41)24-8-2-1-3-9-24)22-34-18-16-33(17-19-34)20-21-36-29(38)25-10-4-6-23-7-5-11-26(28(23)25)30(36)39/h1-11H,12-22H2,(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZSSCYERCPRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.